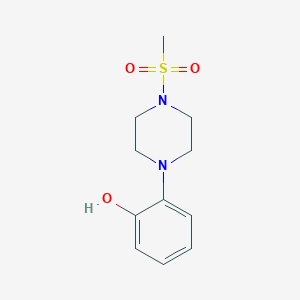

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide

描述

属性

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVGQDNUYBTDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265330 | |

| Record name | 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-82-0 | |

| Record name | 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) for Piperazine Arylation

- The 2-hydroxyphenyl group can be introduced onto piperazine nitrogen via nucleophilic aromatic substitution of an aryl halide by piperazine.

- Microwave-assisted SNAr reactions have been demonstrated to efficiently produce piperazine-aryl ethers with high yields (up to 94%) under mild conditions.

- For example, using cesium carbonate as a base in DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (~105 °C) for 20 hours facilitates the substitution of halogen on the aromatic ring by the piperazine nitrogen.

Sulfonamide Formation via Sulfonyl Chloride Coupling

- The methylsulfonamide group is introduced by reacting piperazine derivatives with methylsulfonyl chloride or methylsulfonamide reagents.

- This step often uses bases such as triethylamine or pyridine to scavenge hydrochloric acid formed during the reaction.

- Reactions are typically carried out in dichloromethane at 0 °C to room temperature to control reactivity and avoid side products.

- The sulfonamide bond formation is usually followed by aqueous workup and purification by recrystallization or chromatography.

Direct Coupling Using Methylsulfonamide and Catalysts

- An alternative method involves the direct coupling of methylsulfonamide with aryl halides in the presence of copper(I) iodide as a catalyst and cesium carbonate as a base in DMF.

- This method requires heating at 105 °C for extended periods (e.g., 20 hours) and results in good yields (~87%) of methylsulfonamide-substituted products.

- The reaction mixture is quenched with aqueous buffers, extracted, and purified by silica gel chromatography to obtain the target sulfonamide.

Representative Experimental Data Table

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | SNAr substitution | Piperazine + 2-halo-phenol, Cs2CO3, DMF, 105 °C, 20h | 94 | Microwave-assisted heating reduces time to 25 min |

| 2 | Sulfonamide formation | Methylsulfonyl chloride + piperazine derivative, DCM, 0 °C to rt, Et3N | 85-90 | Mild conditions, aqueous workup, recrystallization |

| 3 | Direct coupling (catalytic) | Methylsulfonamide + aryl halide, CuI, Cs2CO3, DMF, 105 °C, 20h | 87 | Requires chromatographic purification |

Research Findings and Optimization Notes

- Microwave-assisted SNAr reactions significantly reduce reaction time and improve yields compared to conventional heating methods.

- The choice of base is critical; cesium carbonate outperforms potassium or sodium carbonates in promoting nucleophilic substitution on aromatic halides.

- Sulfonamide formation benefits from low temperatures and controlled addition of sulfonyl chlorides to minimize side reactions and improve purity.

- Direct coupling reactions catalyzed by copper(I) iodide enable efficient formation of methylsulfonamide derivatives without the need for pre-activation of substrates, though purification steps are necessary.

- Use of inert atmosphere and anhydrous solvents enhances the reproducibility and yield of sulfonamide coupling reactions.

- Purification by recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography ensures high purity of final compounds.

化学反应分析

Types of Reactions: 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.

科学研究应用

Pharmacological Applications

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide exhibits significant biological activity, particularly in pharmacology. Key applications include:

- Antidepressant Activity : Compounds containing piperazine moieties are often explored for their potential antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor binding, which is crucial for mood regulation.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains, making it a candidate for antibiotic development.

- CNS Activity : The presence of the hydroxyl group may improve central nervous system (CNS) penetration, suggesting potential uses in treating neurological disorders.

Interaction Studies

Interaction studies are crucial for determining the viability of this compound as a therapeutic agent. Techniques used in these studies include:

- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.

- Efficacy Testing : Assessing the biological response elicited by the compound in cellular or animal models.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and synthesis methods of this compound. Notable findings include:

- Study on Antidepressant Effects : A recent study demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting potential use as an antidepressant .

- Antimicrobial Testing : Research indicated that derivatives showed promising antibacterial activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents .

作用机制

The mechanism by which 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide exerts its effects involves its interaction with molecular targets and pathways. The phenolic group can engage in hydrogen bonding and other interactions, while the piperazine ring can participate in ionic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

相似化合物的比较

Structural and Electronic Properties

Core Structure and Substituents

The target compound’s piperazine core is shared with several analogs, but substituents vary significantly:

- 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate (): Features a 4-methylphenylsulfonyl group instead of the hydroxyphenyl and methylsulfonamide.

- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): Shares the 2-hydroxyphenyl group but lacks the piperazine core. Its propenone backbone creates a planar structure, contrasting with the piperazine’s flexibility .

- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Contains a pyridazinone ring, which offers rigidity and distinct electronic properties compared to piperazine .

Electronic and Spectroscopic Features

- Dipole Moments : The dipole moment of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is 2.57 Debye, attributed to electron-withdrawing substituents like the chlorophenyl group . The target compound’s dipole moment is expected to differ due to its piperazine ring and methylsulfonamide.

- HOMO-LUMO Gaps : While the target compound’s HOMO-LUMO data are unavailable, highlights that time-dependent DFT (TD-DFT) can effectively predict electronic transitions in hydroxyphenyl-containing molecules .

Data Table: Key Features of Comparable Compounds

生物活性

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₁₁H₁₅N₃O₃S

- Molecular Weight : 253.32 g/mol

Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes.

Neurotransmitter Modulation

The compound has shown affinity for various receptors, particularly in the central nervous system. Studies suggest that it may act as an antagonist at certain opioid receptors, contributing to its analgesic properties. For example, in a study comparing structurally related compounds, it was found that modifications in the piperazine ring significantly influenced receptor binding and activity .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The compound demonstrated promising inhibitory activity against TYR from Agaricus bisporus, suggesting potential applications in treating hyperpigmentation disorders .

Biological Activity and Efficacy

The biological activity of this compound has been documented across various studies. Key findings include:

- Antimicrobial Activity : Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress .

- Cytotoxicity Studies : In vitro studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical applications .

Case Study 1: Opioid Receptor Antagonism

A comparative study on opioid receptor antagonists highlighted the efficacy of this compound. The compound demonstrated competitive antagonism at μ-opioid receptors with an IC50 value indicating strong binding affinity. This property suggests its potential use in managing opioid addiction and withdrawal symptoms .

Case Study 2: Tyrosinase Inhibition

In a recent investigation into anti-melanogenic agents, this compound was evaluated alongside other derivatives. The results showed that while it was less potent than some modified compounds, it still exhibited significant inhibitory effects on TYR activity (IC50 = 5.0 μM), indicating its potential utility in cosmetic formulations aimed at skin lightening .

Table 1: Biological Activities of this compound

常见问题

Q. What synthetic strategies are recommended for preparing 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, and how can purity be optimized?

The synthesis of piperazine-sulfonamide derivatives typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, a common approach involves reacting 2-hydroxyphenylpiperazine with methylsulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts . Purity optimization may involve recrystallization in ethanol/water mixtures or silica gel chromatography. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming final purity (>95%) via HPLC with UV detection at 254 nm is critical .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the integration of aromatic protons (2-hydroxyphenyl group) and piperazine methylsulfonamide signals. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺). High-resolution mass spectrometry (HRMS) further validates the empirical formula. X-ray diffraction (XRD) may resolve crystallographic details if single crystals are obtainable .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

Solubility can be determined in solvents like DMSO, ethanol, or phosphate-buffered saline (PBS) using UV-Vis spectroscopy at λ_max. Stability studies involve incubating the compound at varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and temperatures (4°C, 25°C, 37°C), followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-hydroxyphenyl and methylsulfonamide groups in biological activity?

SAR studies require synthesizing analogs with modifications to the hydroxyl group (e.g., methylation, acetylation) or sulfonamide substituents (e.g., replacing methyl with ethyl or aryl groups). Biological assays (e.g., enzyme inhibition, receptor binding) should be conducted under standardized conditions (fixed concentration, pH, temperature) to isolate structural effects. Computational docking using software like AutoDock Vina can predict binding affinities to target proteins .

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

Contradictions often arise from differences in assay protocols (e.g., cell line variability, incubation time, or endpoint detection methods). Researchers should:

- Replicate experiments using identical conditions.

- Validate assay specificity via positive/negative controls (e.g., known inhibitors).

- Apply statistical tools (e.g., ANOVA) to assess inter-experimental variability. Cross-reference findings with literature on structurally similar compounds to identify trends .

Q. What computational and experimental approaches can synergistically optimize reaction pathways for scale-up synthesis?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states to identify rate-limiting steps. Experimental validation involves varying catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and temperatures. Process intensification techniques, such as flow chemistry, enhance yield and reduce byproducts .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., molar ratios, inert atmosphere) and analytical parameters (e.g., NMR solvent, MS ionization mode) meticulously .

- Advanced Characterization : Consider 2D NMR (COSY, HSQC) for complex stereochemistry or dynamic light scattering (DLS) for aggregation studies in aqueous media .

- Ethical Compliance : Adhere to institutional safety protocols for handling sulfonamides, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。